Thieno[3,2-b]pyrrolizine
Description
Thieno[3,2-b]pyrrole is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole moiety at the [3,2-b] positions. It has garnered significant attention in medicinal chemistry and materials science due to its versatile pharmacological activities and electronic properties. Structurally, its planar aromatic system allows for π-orbital overlap, making it suitable for applications in organic semiconductors and bioactive molecule design .
Synthesis: Thieno[3,2-b]pyrrole derivatives are synthesized via methods such as parallel solution-phase combinatorial chemistry, where intermediates like 4H-thieno[3,2-b]pyrrole are functionalized with triazine or pyrazine moieties . Commercial routes often start from 3-bromothiophene, with cyclization and functionalization steps yielding targeted derivatives .
Properties
Molecular Formula |
C9H7NS |
|---|---|
Molecular Weight |
161.23 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyrrolizine |
InChI |
InChI=1S/C9H7NS/c1-2-8-6-7-3-5-11-9(7)10(8)4-1/h1-5H,6H2 |
InChI Key |
AEFHTRXVCHLBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N3C1=CC=C3)SC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Thieno[3,2-b]pyrrolizine derivatives have been investigated for their antiviral properties. A study identified these compounds as potential allosteric inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrating significant binding affinity and inhibition of the enzyme's activity . This positions this compound as a promising candidate for developing antiviral therapies.
Antitumor Activity
Research has shown that this compound derivatives exhibit notable antitumor properties. For instance, a series of compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The most potent compound exhibited an IC50 value of 13.42 μg/mL against MCF-7 cells, indicating its potential as a lead compound for further development in cancer treatment .
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of this compound derivatives against drug-resistant strains of Mycobacterium tuberculosis. One derivative showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against extensively drug-resistant strains, suggesting its potential utility in tuberculosis therapy .
Organic Electronics
This compound has been explored for its electronic properties in organic semiconductors. Its incorporation into organic photovoltaic materials has shown promise in enhancing the efficiency of solar cells due to its suitable energy levels and charge transport properties. Studies indicate that devices utilizing this compound-based materials exhibit improved performance metrics compared to traditional organic materials .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Compound ID | Cell Line/Pathogen | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Antiviral | 3a | HCV NS5B | - | |
| Antitumor | - | MCF-7 | 13.42 | |
| Antitubercular | 7b | Mycobacterium tuberculosis | 12.5 |
Case Studies
Case Study: Antiviral Mechanism
In a detailed investigation into the mechanism by which this compound acts as an allosteric inhibitor of HCV NS5B, researchers utilized molecular docking studies to elucidate binding interactions with the enzyme. This study provided insights into how structural modifications could enhance binding affinity and efficacy against HCV.
Case Study: Antitumor Efficacy
A comprehensive evaluation of various this compound derivatives was conducted to assess their cytotoxicity against multiple cancer cell lines. The study revealed structure-activity relationships that guided further synthesis of more potent analogs with improved selectivity towards cancer cells while minimizing effects on normal cells.
Comparison with Similar Compounds
Data Tables
Table 2: Structural and Electronic Properties
Key Research Findings
- Ortho-Substitution: Ortho-substituted benzamide groups on thieno[3,2-b]pyrrole-5-carboxamides enhance LSD1 binding affinity by 100-fold compared to meta-substituted analogs .
- Linker Optimization: Replacing methylene (-CH₂-) linkers with ethylene (-CH₂CH₂-) in thiazolo[3,2-b]-triazinones improves antimicrobial potency by 40% .
- OFET Performance: Selenophene analogs achieve hole mobilities of 0.12 cm²/V·s, surpassing thieno[3,2-b]pyrrole-based devices (0.08 cm²/V·s) .
Preparation Methods
Electrophilic Substitution and Cross-Coupling Strategies
Modification of the thiophene ring at the 2- and 5-positions is critical for tuning the compound’s electronic properties. A study by Welch and Phillips demonstrated that Suzuki-Miyaura coupling efficiently introduces aryl or alkyl groups to the thiophene ring. For example, treating 5-bromo-Thieno[3,2-b]pyrrolizine with vinylboronic acid in the presence of palladium(0) catalyst yields 5-vinyl derivatives, which are subsequently hydrogenated to ethyl or isopropyl substituents. This method achieves functionalization with yields exceeding 70% while preserving the integrity of the pyrrolizine ring.
Electrophilic nitration, however, presents challenges. Nitration of the thiophene ring often leads to mixtures of 2- and 6-nitro derivatives, requiring chromatographic separation. As reported in PMC studies, nitration after aldehyde installation at the 6-position directs substitution exclusively to the 2-position, simplifying purification.
Pyrrolizine Ring Elaboration and Substituent Effects
Alkylation and Acylation of the Pyrrolizine Nitrogen
The reactivity of the pyrrolizine nitrogen is leveraged to install diverse substituents. Alkylation with benzyl bromides or aryl iodides under basic conditions (e.g., potassium carbonate in DMF) introduces groups that enhance solubility and biological activity. For instance, 2-fluorobenzyl substitution at the pyrrolizine nitrogen improves both potency (AC₅₀ = 63 nM) and aqueous solubility (16.9 μg/mL) in pyruvate kinase M2 activators.
Acylation, while less common, is achieved using acetyl chloride or sulfonating agents. However, bulky acyl groups (e.g., tert-butoxycarbonyl) hinder cyclization and reduce yields, necessitating careful reagent selection.
Alternative Pathways: Spirocyclic Derivatives
A patent by the European Patent Office discloses the synthesis of spiro-Thieno[3,2-b]pyrrolizines via condensation reactions with cyclic ketones. For example, reacting this compound-6-carbaldehyde with cyclohexanone in the presence of ammonium acetate forms a spirocyclic derivative with a fused cyclohexane ring. This method, while niche, expands the structural diversity of accessible analogues and is particularly useful in drug discovery.
Challenges and Optimization Strategies
Regiochemical Control and Byproduct Formation
A recurring issue in this compound synthesis is unintended nitration or formylation at non-target positions. Studies highlight that Vilsmeier-Haack conditions (POCl₃/DMF) must be rigorously controlled at 0–5°C to avoid over-formylation. Additionally, metal-halogen exchange reactions (e.g., Grignard reagent formation) require anhydrous conditions to prevent hydrolysis of intermediates.
Solubility and Purification
The inherent hydrophobicity of this compound derivatives complicates purification. Introducing polar groups (e.g., hydroxyl or amine) via post-synthetic modifications, such as oxidation of thioethers to sulfones, improves chromatographic separation. For instance, IBX-mediated oxidation of a secondary alcohol to a ketone increases polarity, enabling silica gel chromatography with 90% recovery.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the common synthetic routes for Thieno[3,2-b]pyrrolizine derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via multicomponent reactions, cycloadditions, or Fischer-type reactions. For example, spirooxazines can be synthesized using the Fischer reaction between thieno[3,2-b]pyrrolenines and naphthoquinone derivatives under acidic conditions . Optimization involves adjusting solvent systems (e.g., toluene for reflux), temperature, and catalysts. Recent methods also employ combinatorial approaches using formylpyrazoles, maleimides, and glycine methyl ester to construct fused pyrrolizine systems . Purity is ensured via column chromatography and monitored by TLC.
Q. Which characterization techniques are critical for verifying the structure of this compound-based compounds?
Key techniques include:
- X-ray diffraction (XRD) for crystallographic confirmation of spatial arrangements .
- 1H NMR spectroscopy to identify proton environments and substituent positions .
- Mass spectrometry for molecular weight validation and fragmentation patterns .
- Elemental analysis to confirm stoichiometry . Comparative analysis with indoline-based spirooxazines helps distinguish structural nuances .
Q. How can researchers assess the stability and purity of this compound derivatives during synthesis?
Stability is evaluated via thermal gravimetric analysis (TGA) and accelerated aging studies under varying humidity/light conditions. Purity is confirmed using HPLC or GC-MS, with recrystallization or sublimation as purification steps. Impurity profiling via high-resolution mass spectrometry (HRMS) identifies side products, such as unreacted intermediates or oxidation byproducts .
Q. What pharmacological activities have been preliminarily observed in this compound derivatives?
Early studies report anti-tyrosinase activity in tetrahydrobenzo-thieno derivatives, suggesting potential in hyperpigmentation disorders . Other analogs show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes . Dose-response assays (IC50/EC50) and cytotoxicity screening (e.g., MTT assays) are standard for validating bioactivity .
Advanced Research Questions
Q. How can structure-property relationships guide the design of this compound-based organic semiconductors for OFETs?
Key parameters include field-effect mobility (μ) and on/off current ratios , which correlate with π-conjugation length and crystallinity. Introducing electron-withdrawing groups (e.g., nitro, cyano) enhances charge transport, while alkyl side chains improve solubility for solution-processed films . Device optimization requires balancing annealing temperatures (e.g., 150–200°C) and dielectric layer compatibility (e.g., SiO2 vs. polymer dielectrics) . Contradictions in reported mobilities often arise from differing film morphology characterization (AFM vs. SEM) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may stem from assay variability (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) . Rigorous structure-activity relationship (SAR) studies should standardize testing protocols and control for substituent effects. For example, 2-thienyl substitutions enhance anti-tyrosinase activity, while benzofuran moieties reduce cytotoxicity . Meta-analysis of IC50 values across studies can identify outliers .
Q. How do computational methods improve the prediction of this compound ligand binding affinities?
Alchemical free energy calculations (e.g., FEP, MBAR) predict binding modes with RMSD <2 Å for ligands like thieno[3,2-b]thiophene in polar binding sites . Density functional theory (DFT) optimizes geometries, while molecular docking (AutoDock Vina) screens virtual libraries. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) ensures accuracy .
Q. What methodologies enable the development of this compound-based fluorescent probes?
Derivatives like thieno[3,2-b]pyridine-5(4H)-one exhibit strong fluorescence (λem ~450 nm) due to extended π-conjugation. Photophysical properties are tuned via substituents: electron-donating groups (e.g., -OCH3) redshift emission, while steric hindrance reduces aggregation-caused quenching (ACQ) . Quantum yield (Φ) and Stokes shift are measured using spectrophotometers with integrating spheres .
Q. How can researchers formulate rigorous hypotheses for etiological studies involving this compound toxicity?
Apply the PICO framework :
- Population : In vitro models (e.g., HepG2 cells) or in vivo rodent studies.
- Intervention : Dose-dependent exposure to derivatives.
- Comparison : Untreated controls or reference toxins (e.g., aflatoxin B1).
- Outcome : Apoptosis markers (caspase-3) or oxidative stress (ROS levels) . FINER criteria ensure feasibility and novelty, such as exploring novel metabolic pathways .
Q. What experimental designs mitigate challenges in synthesizing enantiopure this compound derivatives?
Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric catalysis using Evans’ oxazaborolidines or Jacobsen’s catalysts achieves >90% ee . Stereochemical assignments require circular dichroism (CD) spectroscopy or single-crystal XRD . Racemization risks are minimized by avoiding high-temperature steps post-resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
